Cas no 2171599-02-1 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a reactive 2-methylprop-2-en-1-yloxycarbamoyl group, enabling selective modifications, and an Fmoc-protected amine for orthogonal deprotection in solid-phase peptide synthesis (SPPS). The carboxylic acid moiety facilitates incorporation into peptide backbones via standard coupling methods. This compound is particularly useful for introducing unique functional handles or bioorthogonal groups into synthetic peptides, making it valuable for advanced bioconjugation strategies and peptide-based probe development. Its stability under typical SPPS conditions and compatibility with common protecting group schemes enhance its utility in complex peptide assembly workflows.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid structure
2171599-02-1 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid
CAS番号:2171599-02-1
MF:C23H24N2O6
メガワット:424.446466445923
CID:5982510
PubChem ID:165820382

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid
    • 2171599-02-1
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
    • EN300-1524343
    • インチ: 1S/C23H24N2O6/c1-14(2)12-31-25-22(28)20(11-21(26)27)24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,1,11-13H2,2H3,(H,24,29)(H,25,28)(H,26,27)
    • InChIKey: SJUCMJORYYNRJK-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NOCC(=C)C)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 424.16343649g/mol
  • どういたいしつりょう: 424.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 659
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 114Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1524343-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
2171599-02-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1524343-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
2171599-02-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1524343-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
2171599-02-1
50mg
$2829.0 2023-09-26
Enamine
EN300-1524343-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
2171599-02-1
2500mg
$6602.0 2023-09-26
Enamine
EN300-1524343-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
2171599-02-1
100mg
$2963.0 2023-09-26
Enamine
EN300-1524343-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
2171599-02-1
5g
$9769.0 2023-06-05
Enamine
EN300-1524343-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
2171599-02-1
500mg
$3233.0 2023-09-26
Enamine
EN300-1524343-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
2171599-02-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1524343-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
2171599-02-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1524343-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid
2171599-02-1
0.5g
$3233.0 2023-06-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acidに関する追加情報

Comprehensive Analysis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid (CAS No. 2171599-02-1)

The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid, identified by its CAS No. 2171599-02-1, is a highly specialized chemical entity widely utilized in peptide synthesis and bioconjugation applications. Its unique structure, featuring both Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and allyloxycarbonyl (Alloc) protecting groups, makes it a versatile building block in modern organic chemistry and pharmaceutical research. Researchers frequently search for terms like "Fmoc-Alloc protected amino acid derivatives" or "CAS 2171599-02-1 applications", reflecting growing interest in its synthetic utility.

In recent years, the demand for custom peptide synthesis and drug discovery platforms has surged, driving attention toward advanced intermediates like this compound. The presence of both Fmoc and Alloc groups allows orthogonal deprotection strategies—a hot topic in combinatorial chemistry discussions. Laboratories optimizing solid-phase peptide synthesis (SPPS) protocols often explore its use, as evidenced by search trends for "orthogonal protection in peptide synthesis" and "Fmoc-Alloc cleavage conditions".

From a structural perspective, the molecule combines a propanoic acid backbone with dual-protected functionalities. The Fmoc group provides UV-detectability and base-labile protection, while the Alloc moiety offers palladium-catalyzed deprotection compatibility—critical for sequential modification strategies. This dual-functionality aligns with current research trends toward multi-step bioconjugation, a frequently searched term in biotechnology forums.

The compound's physicochemical properties warrant special consideration. With a molecular weight of 410.43 g/mol and moderate polarity, it exhibits solubility in polar aprotic solvents like DMF or DMSO—key information for researchers querying "solubility of Fmoc-Alloc amino acid derivatives". Its stability under standard SPPS conditions makes it particularly valuable when users search for "thermostable Fmoc-protected building blocks".

Applications extend beyond traditional peptide synthesis. Recent publications highlight its role in developing targeted drug delivery systems and protease-sensitive linkers—topics gaining traction in cancer therapeutics research. The Alloc group's selective removal enables precise post-assembly modifications, addressing frequent search queries about "site-specific protein labeling techniques".

Quality control parameters for CAS 2171599-02-1 typically involve HPLC purity verification (>95%) and mass spectrometry characterization. These protocols respond to laboratory professionals searching for "analytical methods for protected amino acids". The compound's shelf stability at -20°C also makes it a practical choice, as seen in searches for "long-term storage of Fmoc compounds".

Emerging applications in materials science have further expanded its relevance. Its bifunctional nature facilitates incorporation into smart polymer matrices—a trending topic in biomedical engineering circles. This interdisciplinary potential explains rising search volumes for terms like "amino acid-functionalized hydrogels" and "peptide-polymer hybrids".

From a synthetic chemistry perspective, the compound enables novel convergent synthesis approaches. Its design allows simultaneous or sequential deprotection—addressing common challenges noted in searches for "multi-directional molecular assembly". Recent patents leveraging its chemistry demonstrate innovation in antibody-drug conjugate (ADC) development, correlating with increased interest in "next-generation bioconjugation technologies".

Environmental and handling considerations follow standard laboratory safety protocols for non-hazardous organic compounds. Proper storage in amber vials under inert atmosphere aligns with best practices for light-sensitive reagents—a frequently searched concern among synthetic chemists.

The future outlook for 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid remains promising, particularly in precision medicine and theranostic agent development. Its structural features directly address current challenges in controlled release formulations and bioorthogonal chemistry—two areas generating substantial academic and industrial interest, as reflected in contemporary literature and search engine analytics.

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